Tulopafant
Overview
Description
Preparation Methods
The synthesis of Tulopafant involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve multi-step organic synthesis, purification, and characterization to ensure high purity and yield .
Chemical Reactions Analysis
Tulopafant undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tulopafant has been extensively studied for its applications in various fields:
Chemistry: Used as a research tool to study platelet-activating factor receptor interactions.
Biology: Investigated for its effects on neutrophil function and chemiluminescence.
Medicine: Explored for its potential in reducing myocardial infarct size and improving heart transplant outcomes.
Industry: Utilized in the development of new therapeutic agents targeting platelet-activating factor receptors.
Mechanism of Action
Tulopafant exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, this compound reduces the activation of neutrophils and the production of oxygen-derived free radicals, thereby mitigating myocardial ischemia/reperfusion injury and reducing infarct size .
Comparison with Similar Compounds
Tulopafant is unique in its potent antagonistic activity against the platelet-activating factor receptor. Similar compounds include:
Lexipafant: Another platelet-activating factor receptor antagonist with similar applications in reducing inflammation and myocardial injury.
Apafant: Known for its role in inhibiting platelet-activating factor-induced responses.
Ginkgolide B: A natural compound with platelet-activating factor receptor antagonistic properties.
This compound stands out due to its specific molecular structure and high potency in preclinical studies .
Properties
CAS No. |
116289-53-3 |
---|---|
Molecular Formula |
C25H19N3O2S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1 |
InChI Key |
PQQFNXGONTVQLM-RUZDIDTESA-N |
SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Isomeric SMILES |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide RP 59227 RP-59227 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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